molecular formula C19H19ClN2O2 B2966212 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide CAS No. 905667-10-9

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide

Cat. No.: B2966212
CAS No.: 905667-10-9
M. Wt: 342.82
InChI Key: OHBXWJGNSBQRTQ-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidinone ring substituted with a 4-chlorophenyl group and a 2-(m-tolyl)acetamide moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidinones or acetamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibitors and receptor binding.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on target enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)acetamide: Similar structure but lacks the pyrrolidinone ring.

  • 2-(m-tolyl)acetamide: Similar to the target compound but without the chlorophenyl group.

  • N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)acetamide: Similar but with a different substituent on the acetamide group.

Uniqueness: N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-3-2-4-14(9-13)10-18(23)21-16-11-19(24)22(12-16)17-7-5-15(20)6-8-17/h2-9,16H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBXWJGNSBQRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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